molecular formula C12H9Cl2NO3 B1683831 Vinclozolin CAS No. 50471-44-8

Vinclozolin

Cat. No. B1683831
CAS RN: 50471-44-8
M. Wt: 286.11 g/mol
InChI Key: FSCWZHGZWWDELK-UHFFFAOYSA-N
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Description

Vinclozolin is a common dicarboximide fungicide used to control diseases such as blights, rots, and molds in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions . It is also used on turf on golf courses . Vinclozolin has been shown to be an endocrine disruptor with antiandrogenic effects .


Synthesis Analysis

Vinclozolin’s effects on steroid synthesis have been studied. It has been found to have an effect on steroid synthesis in vitro, an antagonistic effect on the androgen receptor, and a similar metabolome profile to other receptor-mediated anti-androgens .


Molecular Structure Analysis

The molecular formula of Vinclozolin is C12H9Cl2NO3 . It is a member of the class of oxazolidinones that is 5-ethenyl-5-methyl-2,4-oxazolidinedione in which the imide hydrogen is replaced by a 3,5-dichlorophenyl group .


Chemical Reactions Analysis

Vinclozolin has been found to induce changes in the energy metabolism, detected as a relative increase of glycolytic metabolism in live-cell metabolic assays in exposed ovaries . It also induced inflammation and oxidative stress that led to lung apoptosis .


Physical And Chemical Properties Analysis

Vinclozolin appears as colorless crystals with a slight aromatic odor . Its molecular weight is 286.11 g/mol .

Scientific Research Applications

Effects on Fetal and Postnatal Development

  • Fetal Sensitivity and Malformations : Vinclozolin, when administered to pregnant rats, affects the development of male offspring. It is particularly sensitive during specific gestation days, causing malformations in the reproductive system (Wolf et al., 2000).
  • Impact on Testis Development and Function : Embryonic exposure to vinclozolin influences testis development and can lead to long-term impacts on spermatogenic capacity and male reproduction (Uzumcu et al., 2004).

Endocrine Disruption in Animals

  • Androgen Receptor Antagonism and Amphibian Behavior : Vinclozolin, acting as an antiandrogen, can alter the reproductive behavior of South African clawed frogs. This suggests its potential impact on the reproductive success of amphibians (Hoffmann & Kloas, 2010).
  • Influence on Aquatic Life : Exposure to vinclozolin in fish species like the sterlet has shown a reduction in sperm quality and DNA integrity, indicating its impact on aquatic life (Gazo et al., 2013).

Mechanisms of Action

  • Androgen Receptor Function Inhibition : Vinclozolin and its metabolites inhibit the function of androgen receptors, causing malformations in male reproductive development. This mechanism of action is considered highly plausible in humans (Kavlock & Cummings, 2005).
  • Gene Expression Alteration in Invertebrates : In Chironomus riparius, a type of midge, vinclozolin can modify the transcriptional activity of genes related to the endocrine system and stress response, hinting at its broader ecological impact (Aquilino et al., 2016).

Therapeutic Applications and Effects

  • Utero Exposure and Reproductive Tract Abnormalities : In utero exposure to vinclozolin has been shown to induce abnormalities in the male reproductive tract, but these effects can be reversed under certain conditions (Cowin et al., 2010).

Safety And Hazards

Vinclozolin is regulated by the United States Environmental Protection Agency (U.S. EPA) and its use has been banned in several countries, including Denmark, Finland, Norway, and Sweden . It has been shown to be an endocrine disruptor with antiandrogenic effects . Chronic exposure to Vinclozolin can lead to lung damage via Nrf2–Nf-kb pathway alterations .

Future Directions

The effects of Vinclozolin exposure on different organs have been described, but information regarding its relevance to Vinclozolin-induced nephrotoxicity is largely missing . More research is needed to understand the full impact of Vinclozolin on human health and the environment .

properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione
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InChI

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3
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InChI Key

FSCWZHGZWWDELK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C
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Molecular Formula

C12H9Cl2NO3
Record name VINCLOZOLIN
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DSSTOX Substance ID

DTXSID4022361
Record name Vinclozolin
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Molecular Weight

286.11 g/mol
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Physical Description

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide., Colorless solid; Technical product: White solid; [HSDB]
Record name VINCLOZOLIN
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Boiling Point

BP: 131 °C at 0.05 mm Hg
Record name Vinclozolin
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Solubility

White solid. MP 106-109 °C. Solubility in toluene 10.9; acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical), In water, 2.6 mg/L at 20 °C, In acetone = 435; benzene = 146; chloroform = 319; ethyl acetate = 253 (g/kg), In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C).
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Density

1.51 g/cu cm
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Vapor Pressure

0.00000012 [mmHg], 1.2X10-7 mm Hg at 20 °C
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Mechanism of Action

Vinclozolin, a dicarboximide fungicide, alters morphological sex differentiation in male rats following perinatal exposure. The occurrence of these abnormalities correlates with the in vivo formation of two antiandrogenic metabolites of vinclozolin, (i.e. 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2)), which are potent inhibitors of rat androgen receptor binding. As steroid hormone receptors exhibit promiscuity in their ability to bind different ligands, the present study evaluated the ability of these vinclozolin metabolites to bind to the estrogen (ER) and progesterone (PR) receptors in vitro, and to alter estrogen receptor and progesterone receptor function following in vivo exposure. To this end, in vitro ligand binding assays demonstrated that both 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide can compete with endogenous ligand for binding to the progesterone receptor (Ki = 400 and 60 uM, respectively). In contrast, neither metabolite exhibited the ability to bind estrogen receptor. Subsequent in vivo studies to evaluate the potential of vinclozolin to alter estrogen receptor or progesterone receptor function demonstrate that, (1) the estrogen-dependent increases in uterine weight and progesterone receptor induction were not altered by vinclozolin; (2) the distribution of nuclear and cytosolic progesterone receptor was not altered following short-term vinclozolin exposure: and (3) vinclozolin did not disrupt ovulation in cycling female rats. These studies indicate that although vinclozolin metabolites can compete for binding to the PR in vitro, concentrations of these metabolites do not reach sufficient levels to disrupt female reproductive function following short-term in vivo exposure to vinclozolin ..., Vinclozolin is a fungicide that has been shown to cause Leydig cell tumors and atrophy of the accessory sex glands in adult rodents. In addition, exposure of rats during pregnancy causes a pattern of malformations in the male urogenital tract. A wealth of standard toxicological studies and targeted research efforts is available related to this adverse effect, and these were used to evaluate the Human Relevance Framework (HRF) for noncancer health effects. Vinclozolin and two of its metabolites, designated M1 and M2, have been shown to bind and inhibit the function of the rat and human androgen receptor. Other means of interfering with androgen receptor function (e.g., by exposure to the pharmaceutical agent flutamide) lead to similar adverse health outcomes. There is direct in vivo evidence in the rat prostate that androgen-dependent gene expression changes occur after exposure to vinclozolin. There are no proposed alternatives to the androgen receptor-mediated mode of action. Based on what is known about kinetic and dynamic factors, confidence is high that the animal mode of action (MOA) for vinclozolin-induced malformation of the male reproductive tract is highly plausible in humans., Compounds with antiandrogenic effect appear to compete with the normal negative feedback effect of testosterone at hypothalamic receptors, resulting in excessive release of gonadotropin-releasing hormone from the hypothalamus. This is followed by excessive release of hormones from the anterior pituitary (notably of LH), resulting in excessive stimulation of testicular interstitial cells. The overstimulation results in interstitial cell tumors.
Record name Vinclozolin
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Product Name

Vinclozolin

Color/Form

Colorless crystals, Crystalline solid, Colorless to white crystalline solid

CAS RN

50471-44-8
Record name VINCLOZOLIN
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Record name Vinclozolin
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Record name Vinclozolin [BSI:ISO]
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Record name Vinclozolin
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Record name N-3,5-dichlorophenyl-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione
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Melting Point

108 °C
Record name Vinclozolin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
WR Kelce, E Monosson, MP Gamcsik, SC Laws… - Toxicology and applied …, 1994 - Elsevier
… of vinclozolin to compete with androgen for binding to the androgen receptor was weak (K i > 700 μM), the two vinclozolin … the demasculinizing effects of vinclozolin exposure in vivo also …
Number of citations: 663 www.sciencedirect.com
J Ostby, E Monosson, WR Kelce… - … and industrial health, 1999 - journals.sagepub.com
… Perinatal administration of 100 or 200 mg vinclozolin (V) kg −1 … Vinclozolin is metabolized to at least two active forms, M1 and … Vinclozolin was administered to the dam at 0, 3.125, 6.25, …
Number of citations: 375 journals.sagepub.com
R Kavlock, A Cummings - Critical reviews in toxicology, 2005 - Taylor & Francis
… vinclozolin (Kelce et al., Citation1994; Monoson et al., Citation1999). When 30 μ M vinclozolin … exposed to 100 mg/kg vinclozolin, the concentrations of vinclozolin and M1 were 23.1 and …
Number of citations: 89 www.tandfonline.com
MD Anway, MA Memon, M Uzumcu… - Journal of …, 2006 - Wiley Online Library
… the vinclozolin generations compared to the control animals. Postnatal day 20 (P20) testis from the vinclozolin … cross sections of animals from the vinclozolin generations. The increase in …
Number of citations: 309 onlinelibrary.wiley.com
CJ Wolf, GA LeBlanc, JS Ostby… - Toxicological …, 2000 - academic.oup.com
… 400 mg vinclozolin/kg (Experiment 2). In Experiment 1, significant effects of vinclozolin were … male rat is most sensitive to antiandrogenic effects of vinclozolin on GD 16 and 17, although …
Number of citations: 190 academic.oup.com
LE Gray, JS Ostby, WR Kelce - Toxicology and applied pharmacology, 1994 - Elsevier
In humans and rodents, exposure to hormonally active chemicals during sex differentiation can produce a wide range of abnormal sexual phenotypes including masculinized and …
Number of citations: 581 www.sciencedirect.com
JM Molina-Molina, A Hillenweck, I Jouanin… - Toxicology and applied …, 2006 - Elsevier
… Objectives of the study were to determine the ability of vinclozolin and its two primary … ≫PR>GR) while vinclozolin was an MR and PR antagonist. Vinclozolin, M1 and M2 were agonists …
Number of citations: 127 www.sciencedirect.com
C Wong, WR Kelce, M Sar, EM Wilson - Journal of Biological Chemistry, 1995 - ASBMB
… In this report, the mechanism of transcriptional inhibition by vinclozolin and its metabolites is … concentrations in the absence of DHT, vinclozolin metabolite M2 and the classical androgen …
Number of citations: 393 www.jbc.org
MD Anway, C Leathers, MK Skinner - Endocrinology, 2006 - academic.oup.com
… was vinclozolin, which is a fungicide used in agricultural crops such as grapes grown for the wine industry (13, 14). Vinclozolin … Embryonic exposure to vinclozolin can influence sexual …
Number of citations: 580 academic.oup.com
C Guerrero-Bosagna, M Settles, B Lucker, MK Skinner - PloS one, 2010 - journals.plos.org
… The vinclozolin induced F3 generation epigenetic alterations in DNA methylation of … obtained from vinclozolin generation animals. Comparison of F3 control versus vinclozolin samples …
Number of citations: 453 journals.plos.org

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